Structural Rigidity vs. Unsubstituted 4-Aminotetrahydropyran
The target compound, 4-Methyltetrahydro-2H-pyran-4-amine, possesses a rotatable bond count of 0 . This contrasts with the unsubstituted parent compound, 4-aminotetrahydropyran (CAS 38041-19-9), which, while sharing the core ring structure, has a different substitution pattern at the 4-position. The presence of the methyl group and the quaternary nature of the 4-position carbon in the target compound locks the amine into a fixed orientation relative to the ring, eliminating the conformational freedom associated with the C-N bond rotation present in 4-aminotetrahydropyran.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 4-Aminotetrahydropyran (CAS 38041-19-9); Rotatable bond count data not provided in search results for direct comparison. |
| Quantified Difference | Difference cannot be calculated due to missing comparator data, but the qualitative difference in molecular flexibility is structurally defined. |
| Conditions | Based on canonical SMILES structure (CC1(CCOCC1)N) analysis . |
Why This Matters
For procurement decisions, a rotatable bond count of 0 indicates a conformationally rigid scaffold, which is a desirable feature in fragment-based drug design and lead optimization to achieve higher binding affinity and selectivity for a biological target.
